N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide is a heterocyclic compound featuring a triazolo[4,3-a]pyrazine core substituted with an ethoxy group at the 8-position. The methylene bridge links this core to a 3-fluoro-4-methoxybenzamide moiety.
Properties
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-3-fluoro-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O3/c1-3-25-16-14-21-20-13(22(14)7-6-18-16)9-19-15(23)10-4-5-12(24-2)11(17)8-10/h4-8H,3,9H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECDNQSMLOBBQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC(=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the c-Met and VEGFR-2 kinases . These kinases play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets in cancer therapy.
Mode of Action
The compound interacts with its targets by binding to the active sites of the c-Met and VEGFR-2 kinases. This binding inhibits the kinase activity, thereby preventing the phosphorylation of downstream signaling molecules. The inhibition of these kinases disrupts the signaling pathways that promote cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects the c-Met and VEGF signaling pathways . By inhibiting c-Met and VEGFR-2, the compound prevents the activation of these pathways, leading to a decrease in cell proliferation and angiogenesis. This can result in the inhibition of tumor growth and metastasis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2. Moreover, it has been shown to inhibit the growth of A549 cells in the G0/G1 phase in a dose-dependent manner, and induce late apoptosis of A549 cells.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors.
Biological Activity
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-fluoro-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of triazolo[4,3-a]pyrazine derivatives, which have been shown to exhibit various pharmacological effects, including anti-cancer and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 315.33 g/mol. The structure includes an ethoxy group and a triazolo-pyrazine core that are critical for its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The triazolo-pyrazine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways that are often dysregulated in diseases such as cancer.
Anticancer Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines demonstrate significant anticancer properties. Specifically, this compound has been identified as a dual inhibitor of c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2), both of which are critical targets in cancer therapy .
Table 1: Summary of Biological Activities
Case Studies and Research Findings
A study conducted on related compounds within the triazolo[4,3-a]pyrazine class found that they exhibited moderate to high potency in inhibiting cancer cell proliferation in vitro. For instance, compounds similar to this compound were shown to significantly reduce the viability of human cancer cell lines such as MCF-7 and Bel-7402 .
Antimicrobial Properties
In addition to anticancer activity, this compound has also been evaluated for its antimicrobial efficacy. Studies have shown that it possesses moderate antibacterial activity against several strains of bacteria when compared to standard antibiotics like Streptomycin .
Comparison with Similar Compounds
Core Modifications: Substituents at the 8-Position
The 8-position of the triazolo[4,3-a]pyrazine core significantly influences physicochemical and biological properties:
- Ethoxy group (target compound) : Introduces moderate lipophilicity and may improve metabolic stability compared to smaller substituents like methoxy or hydroxy .
- Hydroxy group (e.g., N-[(8-Hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide): Increases polarity, favoring aqueous solubility but may accelerate metabolic clearance .
Amide Group Variations
The benzamide moiety in the target compound is replaced with diverse functional groups in analogs:
Physicochemical Properties
The target compound’s molecular weight (363.37) positions it between smaller analogs (e.g., 312.33 in ) and bulkier derivatives (e.g., 480.00 in ). The fluorine atom likely enhances electronegativity, while the ethoxy and methoxy groups balance lipophilicity and solubility.
Q & A
Q. What synthetic routes are optimal for constructing the [1,2,4]triazolo[4,3-a]pyrazine core in this compound?
The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization reactions. For example, heterocyclization of hydrazine derivatives with carbonyl compounds (e.g., diethyl oxalate) in solvents like THF or dioxane under reflux conditions can yield fused triazolo-pyrazine systems . Key intermediates, such as trifluoroacetylated precursors, are often generated to enable further functionalization (e.g., amide coupling) .
Q. How can the benzamide moiety be introduced into the triazolo-pyrazine structure?
Amide coupling is a critical step. A common method involves activating the carboxylic acid (e.g., 3-fluoro-4-methoxybenzoic acid) with coupling agents like EDCI·HCl and HOBt in the presence of DIPEA, followed by reaction with an amine-functionalized triazolo-pyrazine intermediate. Purification via recrystallization or column chromatography ensures high yields (75–85%) .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR are used to confirm substituent positions (e.g., ethoxy, methoxy groups) and amide bond formation .
- IR spectroscopy : Absorption bands near 1700 cm verify carbonyl groups (amide C=O) .
- Mass spectrometry : ESI-MS or HRMS provides molecular weight confirmation .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .
Q. How can solubility challenges during purification be addressed?
Mixed-solvent systems (e.g., ethyl acetate/light petroleum ether) are effective for recrystallization. For polar derivatives, DMF/water precipitation followed by chromatography (silica gel, ethyl acetate/hexane gradients) improves purity .
Advanced Research Questions
Q. How does fluorination at the 3-position of the benzamide influence bioactivity?
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and binding affinity to target proteins (e.g., enzymes or receptors). Comparative studies of fluorinated vs. non-fluorinated analogs using enzymatic assays (e.g., IC measurements) can quantify this effect .
Q. What strategies resolve contradictions in biological activity data across similar triazolo-pyrazine derivatives?
- Dose-response studies : Confirm activity thresholds and eliminate false positives/negatives.
- Structural analogs : Synthesize derivatives with systematic modifications (e.g., ethoxy → methoxy, fluorine → chlorine) to identify critical pharmacophores .
- Computational modeling : Molecular docking (e.g., using PDB structures like 3LD6 for fungal 14α-demethylase) predicts binding modes and rationalizes discrepancies .
Q. How can regioselectivity issues during triazolo-pyrazine functionalization be mitigated?
- Directing groups : Use transient protecting groups (e.g., trifluoroacetyl) to steer reactions to specific positions .
- Catalytic conditions : Palladium-mediated cross-coupling or microwave-assisted synthesis improves selectivity for ethoxy or methylene substitutions .
Q. What methodologies assess the compound’s potential as a DPP-IV inhibitor for diabetes therapy?
- In vitro assays : Measure inhibition of human DPP-IV using fluorogenic substrates (e.g., H-Gly-Pro-AMC) .
- Pharmacokinetics : Oral bioavailability studies in preclinical models (e.g., rodents) evaluate half-life and metabolic stability .
- Selectivity profiling : Test against related proteases (e.g., DPP-8, DPP-9) to ensure specificity .
Methodological Considerations
Q. How are SAR studies designed for triazolo-pyrazine derivatives?
- Core modifications : Vary substituents on the triazolo-pyrazine (e.g., ethoxy, methyl) and benzamide (e.g., fluoro, methoxy).
- Biological testing : Screen against target enzymes (e.g., DPP-IV, fungal demethylases) and correlate structural changes with activity trends .
- Data analysis : Use statistical tools (e.g., IC clustering, QSAR models) to identify critical substituents .
Q. What experimental controls are critical in stability studies under physiological conditions?
- pH variation : Test stability in buffers mimicking gastric (pH 1.2–3.0) and intestinal (pH 6.8–7.4) environments.
- Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed amides) .
- Positive controls : Compare with known stable analogs (e.g., trifluoromethyl-containing derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
